5-Bromoquinoline-6-carboxylic acid

Description

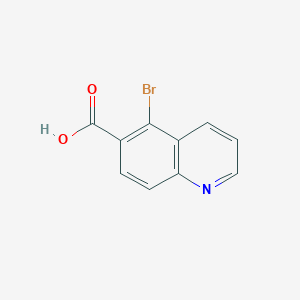

5-Bromoquinoline-6-carboxylic acid (CAS: 1620677-51-1) is a halogenated quinoline derivative with the molecular formula C₁₀H₆BrNO₂. Its structure features a bromine atom at position 5 and a carboxylic acid group at position 6 on the quinoline backbone (a bicyclic system with a benzene ring fused to a pyridine ring) . The bromine substituent enhances electrophilic aromatic substitution reactivity, while the carboxylic acid group enables hydrogen bonding and serves as a site for further functionalization, such as amide or ester formation . This compound is pivotal in medicinal chemistry and organic synthesis, particularly in designing pharmaceuticals and catalysts due to its dual functional groups and aromatic stability .

Properties

IUPAC Name |

5-bromoquinoline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-9-6-2-1-5-12-8(6)4-3-7(9)10(13)14/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQNRMZMZRKAEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2Br)C(=O)O)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoquinoline-6-carboxylic acid can be achieved through several methods. One common approach involves the bromination of quinoline-6-carboxylic acid using bromine or a brominating agent under controlled conditions. Another method includes the Ullmann-type coupling reaction where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate, which is then converted to the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 5-Bromoquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline derivatives with different oxidation states.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Oxidation: Potassium permanganate or other oxidizing agents.

Coupling Reactions: Palladium-catalyzed coupling reactions using ligands and bases.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

5-Bromoquinoline-6-carboxylic acid has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.

Material Science: The compound is used in the development of organic semiconductors and other advanced materials.

Biological Studies: It serves as a probe in biological assays to study enzyme activities and other biochemical processes.

Mechanism of Action

The mechanism of action of 5-Bromoquinoline-6-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Positional Isomers: 4-Bromoquinoline-6-carboxylic Acid

Structure: 4-Bromoquinoline-6-carboxylic acid (CAS: 219763-87-8) differs only in the bromine position (C4 instead of C5) . Key Differences:

- Electronic Effects : Bromine at C4 (meta to the pyridine nitrogen) reduces electron density at C5 and C7, directing electrophiles to C6. In contrast, bromine at C5 (para to nitrogen) deactivates C6 and C8, favoring electrophilic substitution at C7 .

- Applications : Both isomers are used in drug development, but the C4 bromine may confer distinct biological activity due to altered binding interactions.

| Property | 5-Bromoquinoline-6-carboxylic Acid | 4-Bromoquinoline-6-carboxylic Acid |

|---|---|---|

| CAS Number | 1620677-51-1 | 219763-87-8 |

| Bromine Position | C5 | C4 |

| Reactivity | Electrophiles target C7 | Electrophiles target C8 |

| Medicinal Use | Anticancer scaffolds | Antibacterial agents |

8-Bromoquinoline-5-carboxylic Acid and Derivatives

Structure: 8-Bromoquinoline-5-carboxylic acid (CAS: 204782-96-7) places bromine at C8 and the carboxylic acid at C5 . Key Differences:

- Steric Effects : Proximity of bromine (C8) and carboxylic acid (C5) increases steric hindrance, reducing solubility in polar solvents compared to the 5-bromo analog .

- Synthetic Utility : The C8 bromine facilitates Suzuki-Miyaura cross-coupling reactions for biaryl synthesis, a pathway less explored in the C5 bromo isomer .

Isoquinoline Derivatives: 5-Bromoisoquinoline-1-carboxylic Acid

Structure: 5-Bromoisoquinoline-1-carboxylic acid (CAS: 1253654-73-7) shifts the pyridine nitrogen to position 2 (isoquinoline core) . Key Differences:

Quinoxaline Analogs: 6-Amino-5-bromoquinoxaline

Structure: 6-Amino-5-bromoquinoxaline (CAS: 50998-17-9) replaces the quinoline benzene ring with a second pyridine ring, creating a quinoxaline system . Key Differences:

- Polarity : Two nitrogen atoms increase polarity, improving water solubility but reducing membrane permeability .

- Reactivity: The amino group at C6 enables nucleophilic substitutions, a contrast to the carboxylic acid’s electrophilic reactivity in quinoline derivatives .

Research Findings and Trends

- Medicinal Chemistry: this compound derivatives show promise in targeting topoisomerase enzymes, while 4-bromo analogs inhibit bacterial efflux pumps .

- Material Science : 8-Bromo derivatives are preferred in synthesizing luminescent materials due to their extended conjugation pathways .

- Limitations: Solubility remains a challenge for brominated quinolines, prompting research into ester or amide prodrugs .

Biological Activity

5-Bromoquinoline-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Overview of Biological Activities

This compound has been investigated for various biological activities, including:

- Antibacterial Activity : Exhibits potential against various bacterial strains.

- Antifungal Activity : Demonstrates effectiveness in inhibiting fungal growth.

- Anticancer Properties : Shows promise in cancer treatment through selective cytotoxicity against tumor cells.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit certain enzymes, disrupting metabolic pathways essential for microbial survival and tumor growth.

- DNA Interference : It may interfere with DNA synthesis, leading to apoptosis in cancer cells and inhibition of bacterial replication.

Antibacterial Activity

A study evaluated the antibacterial efficacy of this compound against several Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibitory effects, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison with Control |

|---|---|---|

| Staphylococcus aureus | 8 | Amoxicillin (16) |

| Escherichia coli | 16 | Ciprofloxacin (32) |

Antifungal Activity

In another investigation focusing on antifungal properties, this compound demonstrated effective inhibition against common fungal pathogens such as Candida albicans. The compound's activity was assessed using a broth microdilution method.

| Fungal Strain | MIC (µg/mL) | Comparison with Control |

|---|---|---|

| Candida albicans | 4 | Fluconazole (8) |

| Aspergillus niger | 32 | Voriconazole (64) |

Anticancer Potential

Research has shown that this compound exhibits selective cytotoxicity towards various cancer cell lines. A notable study indicated its effectiveness against breast cancer cells (MCF-7), where it induced apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Comparison with Control |

|---|---|---|

| MCF-7 | 15 | Doxorubicin (10) |

| HeLa | 25 | Cisplatin (20) |

Structure-Activity Relationship (SAR)

The presence of the bromine atom at the 5-position and the carboxylic acid group at the 6-position are critical for the biological activity of this compound. Modifications in these positions can significantly alter potency and selectivity. For instance, derivatives lacking the bromine atom showed reduced antibacterial and anticancer activities, highlighting its importance in maintaining bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.